molecular formula C20H22N6O4S2 B11613839 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11613839
M. Wt: 474.6 g/mol
InChI Key: QYXSADISVBLAFK-UHFFFAOYSA-N
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Description

“N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” is a complex organic compound that features both pyrimidine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and sulfonamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, “N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its sulfonamide group is known to interact with enzymes and proteins, making it a candidate for drug discovery and development.

Medicine

In medicine, “this compound” could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” would depend on its specific interactions with molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrimidine moiety may interact with nucleic acids or proteins. These interactions can lead to the modulation of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.

    Thiouracil: A compound with a similar pyrimidine structure, used in the treatment of hyperthyroidism.

Uniqueness

“N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide” is unique due to its combination of sulfonamide and pyrimidine functionalities

Properties

Molecular Formula

C20H22N6O4S2

Molecular Weight

474.6 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N6O4S2/c1-3-4-15-11-17(27)25-20(24-15)31-12-18(28)23-14-5-7-16(8-6-14)32(29,30)26-19-21-10-9-13(2)22-19/h5-11H,3-4,12H2,1-2H3,(H,23,28)(H,21,22,26)(H,24,25,27)

InChI Key

QYXSADISVBLAFK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C

Origin of Product

United States

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